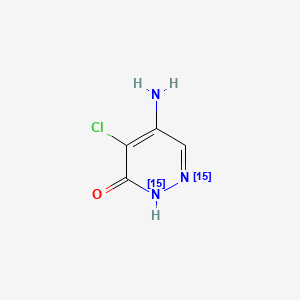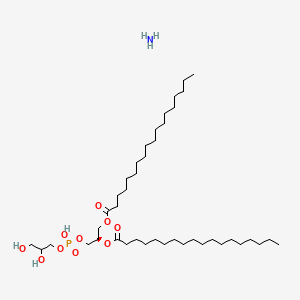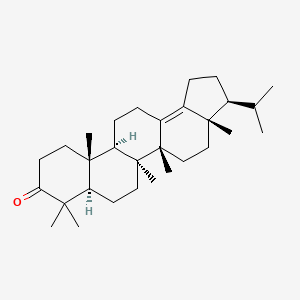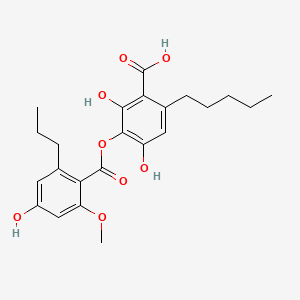
Paludosic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paludosic acid is a chemical compound with the molecular formula C23H28O8 . It is known to occur with cryptochlorophaeic acid in Ramalina paludosa B.Moore . The concentration of this compound relative to that of cryptochlorophaeic acid is greater in specimens from the Mountains .
Molecular Structure Analysis
This compound is a meta-depside with the same methylation pattern as cryptochlorophaeic acid . The infrared spectrum of this compound shows several peaks, including 3470 (OH), 1735 and 1720 (depside C=O), 1645 (bonded C=O), 1625 and 1585 (aryl C=C), and 1225 (a medium peak absent in the spectrum of cryptochlorophaeic acid) .
科学的研究の応用
Antinociceptive Properties
- Paludosic acid, found in the Brazilian medicinal plant Wedelia paludosa, has demonstrated significant antinociceptive effects. This was revealed in a study where fractions from the plant, including kaurenoic acid and luteolin, showed marked action against pain in mice models, surpassing well-known analgesics like acetyl salicylic acid and acetaminophen (Block et al., 1998).
Distribution in Plant Parts
- A comparative study of different parts of Wedelia paludosa indicated that kaurenoic acid, a primary active compound which may include this compound, is found in all parts of the plant but is more concentrated in roots and stems. This information is crucial for standardizing extracts and phytopreparations of the plant (Bresciani et al., 2000).
Occurrence in Lichen
- In the lichen Ramalina asahinae, this compound was identified among other new depsides. This discovery was part of a study that synthesized and identified these compounds, indicating their natural presence in several Ramalina species (Chester & Elix, 1978).
Phytochemical Analysis
- Further phytochemical investigation of Wedelia paludosa revealed the presence of a new eudesmanolide lactone named paludolactone, along with other compounds such as kaurenoic and oleanolic acids. This study used NMR and MS spectroscopic analysis for compound elucidation, highlighting the diverse chemical profile of the plant (Filho et al., 2004).
特性
CAS番号 |
19833-81-9 |
|---|---|
分子式 |
C23H28O8 |
分子量 |
432.469 |
IUPAC名 |
2,4-dihydroxy-3-(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C23H28O8/c1-4-6-7-9-14-11-16(25)21(20(26)19(14)22(27)28)31-23(29)18-13(8-5-2)10-15(24)12-17(18)30-3/h10-12,24-26H,4-9H2,1-3H3,(H,27,28) |
InChIキー |
GCOSLHRJBVGUAR-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2OC)O)CCC)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-(2-azabicyclo[2.2.1]hept-5-en-3-yl)-, endo- (9CI)](/img/no-structure.png)
![(2R,6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B563988.png)
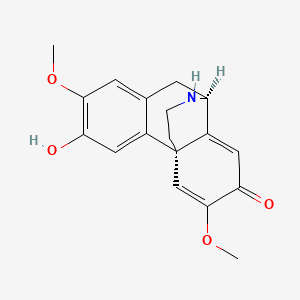

![2-[1-Allyl-4-[4-[N-butyl-N-(3-phenylpropyl)amino]phenyl]-3-cyano-1,5-dihydro-5-oxo-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B563994.png)
